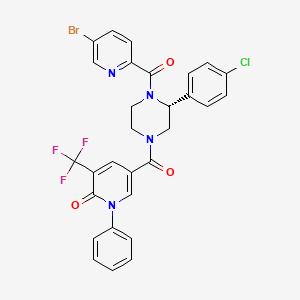
2-Methyl-2-phenylpropylmercuri acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-phenylpropylmercuri acetate is an organomercury compound with the molecular formula C12H16HgO2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropylmercuri acetate typically involves the reaction of 2-Methyl-2-phenylpropyl alcohol with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{OH} + \text{Hg(OAc)}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{HgOAc} + \text{HOAc} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
2-Methyl-2-phenylpropylmercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercuric acetate group to other functional groups.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
科学研究应用
2-Methyl-2-phenylpropylmercuri acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-phenylpropylmercuri acetate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the mercury atom and the thiol groups.
相似化合物的比较
Similar Compounds
2-Methyl-2-phenylpropyl acetate: Similar in structure but lacks the mercury atom, resulting in different chemical properties and applications.
Phenylmercuric acetate: Contains a phenyl group attached to the mercury atom, used in similar applications but with distinct reactivity.
Uniqueness
2-Methyl-2-phenylpropylmercuri acetate is unique due to the presence of both the phenyl and 2-methylpropyl groups attached to the mercury atom. This unique structure imparts specific chemical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
23482-72-6 |
|---|---|
分子式 |
C12H16HgO2 |
分子量 |
392.85 g/mol |
IUPAC 名称 |
acetyloxy-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4;/h4-8H,1H2,2-3H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI 键 |
GTSRYGVMMICJIU-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)O[Hg]CC(C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)

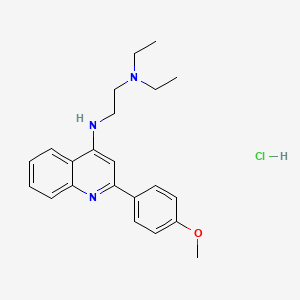
![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)
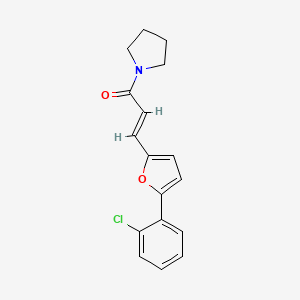



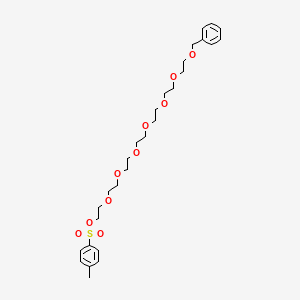
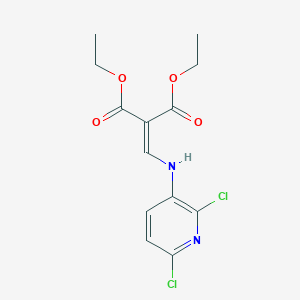
![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)
